Cas no 55277-90-2 (CARBONODITHIOIC ACID, S,S-DI-2-PYRIDINYL ESTER)

CARBONODITHIOIC ACID, S,S-DI-2-PYRIDINYL ESTER 化学的及び物理的性質
名前と識別子
-
- CARBONODITHIOIC ACID, S,S-DI-2-PYRIDINYL ESTER
- S,S-Di(pyridin-2-yl) carbonodithioate
- SCHEMBL5633792
- F71764
- 55277-90-2
- BS-48795
- Bis(pyridin-2-ylsulfanyl)methanone
- Carbonodithioic acid, S,S-di-2-pyridinyl ester
-
- インチ: InChI=1S/C11H8N2OS2/c14-11(15-9-5-1-3-7-12-9)16-10-6-2-4-8-13-10/h1-8H
- InChIKey: BMMLAAKESBFUOH-UHFFFAOYSA-N
- ほほえんだ: C1=CC=NC(=C1)SC(=O)SC2=CC=CC=N2
計算された属性
- せいみつぶんしりょう: 248.00780523g/mol
- どういたいしつりょう: 248.00780523g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 216
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 93.4Ų
CARBONODITHIOIC ACID, S,S-DI-2-PYRIDINYL ESTER 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P01XCE3-1g |
S,S-Di(pyridin-2-yl) carbonodithioate |
55277-90-2 | 95% | 1g |
$50.00 | 2023-12-16 | |
Aaron | AR01XCMF-250mg |
S,S-Di(pyridin-2-yl) carbonodithioate |
55277-90-2 | 95% | 250mg |
$28.00 | 2025-02-12 | |
eNovation Chemicals LLC | Y1263930-25g |
S,S-Di(pyridin-2-yl) carbonodithioate |
55277-90-2 | 95% | 25g |
$795 | 2024-06-05 | |
eNovation Chemicals LLC | Y1263930-100mg |
S,S-Di(pyridin-2-yl) carbonodithioate |
55277-90-2 | 95% | 100mg |
$65 | 2025-02-27 | |
eNovation Chemicals LLC | Y1263930-250mg |
S,S-Di(pyridin-2-yl) carbonodithioate |
55277-90-2 | 95% | 250mg |
$75 | 2025-02-27 | |
eNovation Chemicals LLC | Y1263930-1g |
S,S-Di(pyridin-2-yl) carbonodithioate |
55277-90-2 | 95% | 1g |
$120 | 2025-02-18 | |
eNovation Chemicals LLC | Y1263930-25g |
S,S-Di(pyridin-2-yl) carbonodithioate |
55277-90-2 | 95% | 25g |
$870 | 2025-02-27 | |
eNovation Chemicals LLC | Y1263930-5g |
S,S-Di(pyridin-2-yl) carbonodithioate |
55277-90-2 | 95% | 5g |
$245 | 2024-06-05 | |
Aaron | AR01XCMF-100mg |
S,S-Di(pyridin-2-yl) carbonodithioate |
55277-90-2 | 95% | 100mg |
$18.00 | 2025-02-12 | |
Aaron | AR01XCMF-5g |
S,S-Di(pyridin-2-yl) carbonodithioate |
55277-90-2 | 95% | 5g |
$257.00 | 2025-02-12 |
CARBONODITHIOIC ACID, S,S-DI-2-PYRIDINYL ESTER 関連文献
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
CARBONODITHIOIC ACID, S,S-DI-2-PYRIDINYL ESTERに関する追加情報
Comprehensive Analysis of CARBONODITHIOIC ACID, S,S-DI-2-PYRIDINYL ESTER (CAS No. 55277-90-2): Properties, Applications, and Industry Insights
In the realm of organic sulfur compounds, CARBONODITHIOIC ACID, S,S-DI-2-PYRIDINYL ESTER (CAS 55277-90-2) stands out as a structurally unique molecule with growing scientific interest. This dithiocarbamate derivative, characterized by its pyridinyl ester groups, has garnered attention across multiple research domains due to its versatile chemical behavior. The compound's molecular architecture features a central carbonodithioic acid core flanked by two 2-pyridinyl moieties, creating a balanced hybrid of nucleophilic and electrophilic reactivity.
Recent literature highlights the compound's role as a ligand precursor in coordination chemistry, where its bidentate chelating capability enables the formation of stable metal complexes. Researchers are particularly interested in its potential for creating catalytically active species, with studies demonstrating efficacy in cross-coupling reactions – a hot topic in sustainable chemistry discussions. The S,S-di-2-pyridinyl configuration contributes to enhanced electron delocalization, a property currently being explored for applications in materials science and molecular electronics.
From a synthetic chemistry perspective, 55277-90-2 serves as a valuable building block for more complex architectures. Its ester groups show selective reactivity that answers the growing demand for modular chemical synthesis approaches – a frequent search term among pharmaceutical researchers. The compound's thermal stability profile (typically stable below 150°C) makes it suitable for various solution-phase reactions, while its solubility characteristics (moderate in polar aprotic solvents) address common formulation challenges.
Analytical chemists frequently discuss the spectroscopic fingerprints of this molecule. The characteristic IR absorption at 1050-1150 cm-1 (C=S stretch) and NMR signatures (pyridyl protons appearing as distinct multiplets) provide reliable identification markers – information highly sought after in compound verification forums. Advanced studies utilizing X-ray crystallography have revealed interesting molecular packing behaviors, contributing to the ongoing discourse about solid-state organization of heterocyclic compounds.
In material science applications, the π-conjugated system of CARBONODITHIOIC ACID, S,S-DI-2-PYRIDINYL ESTER shows promise for organic semiconductor development. This aligns with current industry trends toward flexible electronics and energy storage solutions – topics generating substantial search volume in technical databases. The compound's ability to participate in charge-transfer complexes is under investigation for potential use in optoelectronic devices, responding to market demands for more efficient light-harvesting materials.
Quality control protocols for 55277-90-2 typically emphasize HPLC purity analysis (reverse-phase methods showing optimal separation) and elemental composition verification. These procedures address common purchaser concerns about batch-to-batch consistency, a critical factor for reproducible research outcomes. Storage recommendations generally suggest inert atmosphere protection to maintain stability, reflecting best practices for sulfur-containing compounds management.
The environmental profile of this compound has become a frequent discussion point in green chemistry circles. While not classified as acutely hazardous, proper laboratory handling procedures should be followed – a subject of numerous safety-related searches. Recent life-cycle assessment studies have examined its biodegradation pathways, contributing valuable data to the benign-by-design chemical movement gaining traction worldwide.
From a commercial availability standpoint, CARBONODITHIOIC ACID, S,S-DI-2-PYRIDINYL ESTER is typically offered in research quantities by specialty chemical suppliers. Procurement specialists often search for information about custom synthesis options and scale-up feasibility, reflecting the compound's transition from academic curiosity to potential industrial relevance. Technical datasheets usually specify analytical certificates and structure-activity relationship data to support various application investigations.
Ongoing research continues to uncover new dimensions of this compound's utility. Current investigations explore its role in supramolecular chemistry as a hydrogen bond acceptor, its potential as a corrosion inhibitor in advanced materials, and its behavior in multicomponent reaction systems. These diverse applications position 55277-90-2 as a compound of continuing interest in the evolving landscape of functional chemical intermediates.
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